[Ethyl-(4-methyl-benzyl)-amino]-acetic acid
Description
[Ethyl-(4-methyl-benzyl)-amino]-acetic acid is a tertiary amine derivative of glycine, where the amino group is substituted with an ethyl and a 4-methylbenzyl moiety. Its molecular formula is C₁₂H₁₇NO₂, and its structure features an acetic acid backbone linked to a nitrogen atom bearing ethyl and para-methyl-substituted benzyl groups.
Its structural analogs often vary in substituents on the benzyl ring (e.g., halogens, methylthio) or the alkyl groups attached to the nitrogen, leading to differences in physicochemical properties and reactivity .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-[ethyl-[(4-methylphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C12H17NO2/c1-3-13(9-12(14)15)8-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,14,15) |
InChI Key |
DATRQTFLAWCSPM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)C)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ethyl-(4-methyl-benzyl)-amino]-acetic acid typically involves the following steps:
Formation of the Benzylamine Intermediate: The starting material, 4-methylbenzyl chloride, undergoes a nucleophilic substitution reaction with ethylamine to form ethyl-(4-methyl-benzyl)-amine.
Acylation Reaction: The intermediate is then reacted with chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[Ethyl-(4-methyl-benzyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Primary amine derivatives.
Substitution: Nitro or halogenated benzyl derivatives.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that Ethyl-(4-methyl-benzyl)-amino-acetic acid exhibits potential biological activities, making it a candidate for further exploration in pharmacological studies. Notable interactions include:
- Binding affinity : Studies suggest that this compound may interact with specific receptors or enzymes, influencing pathways relevant to disease mechanisms. Such interactions are essential for determining its therapeutic potential and safety profile.
Applications in Drug Development
Ethyl-(4-methyl-benzyl)-amino-acetic acid has several promising applications in drug development:
- Antimicrobial Activity : Research indicates that compounds with similar structural features have shown antimicrobial properties. Ethyl-(4-methyl-benzyl)-amino-acetic acid could potentially be developed into antimicrobial agents targeting various pathogens .
- Antioxidant Properties : The compound's structural characteristics suggest it may possess antioxidant capabilities, which are valuable in preventing oxidative stress-related diseases .
- CNS Disorders : Given its ability to interact with neurotransmitter systems, there is potential for this compound to be explored as a treatment for central nervous system disorders such as anxiety and depression .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of fatty acid-derived compounds similar to Ethyl-(4-methyl-benzyl)-amino-acetic acid. The results indicated significant antibacterial activity against various strains, suggesting that modifications to the ethyl amino-acetic framework could enhance efficacy against resistant bacteria .
Case Study 2: Antioxidant Activity
Another research effort investigated compounds related to Ethyl-(4-methyl-benzyl)-amino-acetic acid for their antioxidant properties. The findings revealed that specific substitutions on the aromatic ring significantly improved antioxidant activity, highlighting the importance of structural modifications .
Mechanism of Action
The mechanism of action of [Ethyl-(4-methyl-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Variations
The compound belongs to a family of substituted benzyl-amino acetic acids. Below is a comparative analysis with similar compounds (Table 1):
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Differences and Implications
Electron-Donating Groups (e.g., CH₃, SCH₃): Methyl and methylthio groups increase electron density on the ring, which may stabilize charge-transfer complexes or improve solubility in nonpolar solvents .
Steric Effects :
- Para-substituted derivatives (e.g., 4-methyl) exhibit less steric hindrance compared to ortho-substituted analogs, favoring reactions requiring planar transition states.
Physicochemical Properties :
- Lipophilicity : Methylthio and halogen substituents enhance lipophilicity (logP), which could improve membrane permeability in drug design .
- Acidity : The acetic acid moiety (pKa ~2.5) remains protonated at physiological pH, while the tertiary amine (pKa ~9–10) may act as a weak base, influencing solubility and ionic interactions .
Biological Activity
Ethyl-(4-methyl-benzyl)-amino-acetic acid is a compound of interest in medicinal chemistry due to its structural characteristics, which suggest potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
Ethyl-(4-methyl-benzyl)-amino-acetic acid has a molecular formula of C12H17N1O2 and a molecular weight of approximately 209.27 g/mol. The presence of an ethyl ester and an amino group attached to a 4-methylbenzyl moiety enhances its solubility and reactivity in biological systems, making it valuable for pharmaceutical applications.
Biological Activity
Preliminary studies indicate that Ethyl-(4-methyl-benzyl)-amino-acetic acid exhibits significant biological activities, particularly in the context of drug development. Its structural features suggest possible interactions with various receptors and enzymes, influencing pathways relevant to disease mechanisms. Key areas of biological activity include:
- Antitumor Activity : Initial investigations have shown that compounds similar to Ethyl-(4-methyl-benzyl)-amino-acetic acid can exhibit inhibitory effects on tumor cell lines. For example, related compounds demonstrated IC50 values ranging from to against the NCI 60 tumor cell line panel, indicating potential as anticancer agents .
- Receptor Interaction : Interaction studies suggest that this compound may bind selectively to certain receptors, potentially influencing signaling pathways involved in various diseases. Such binding affinities are crucial for determining therapeutic potential.
- Pharmacokinetics : Understanding the metabolism and excretion profiles is essential for evaluating the safety and efficacy of Ethyl-(4-methyl-benzyl)-amino-acetic acid. Studies indicate rapid excretion in animal models, with minimal accumulation in tissues, which is favorable for pharmacological applications .
Synthesis Methods
The synthesis of Ethyl-(4-methyl-benzyl)-amino-acetic acid can be achieved through several methods:
- Esterification Reactions : The reaction between 4-methylbenzylamine and ethyl chloroacetate is a common method used to synthesize this compound.
- Amine Coupling : Utilizing coupling reagents such as HOBt and HCTU can facilitate the formation of the desired amine bond while minimizing side reactions.
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique aspects of Ethyl-(4-methyl-benzyl)-amino-acetic acid relative to structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-((4-Methylbenzyl)amino)ethanol | Contains a hydroxyl group instead of a carboxylic acid | More polar; potential for different biological interactions |
| 2-((3-Methylbenzyl)amino)ethanol | Similar methylbenzyl structure but with different substitution | May exhibit different pharmacological properties |
| 2-(Ethyl(4-methylbenzyl)amino)ethanol | Ethanol group instead of acetate | Potentially different solubility and reactivity profiles |
| 2-Methyl-N-(4-methylbenzyl)ethanamine | Lacks the ethyl ester functionality | May behave differently in biological assays |
This table illustrates how variations in structure can influence biological activity and pharmacological profiles.
Case Studies and Research Findings
Several research findings support the potential therapeutic applications of Ethyl-(4-methyl-benzyl)-amino-acetic acid:
- A study demonstrated that analogs of this compound exhibited preferential selectivity toward P-glycoprotein (P-gp), a key efflux transporter implicated in multidrug resistance in cancer therapy .
- Another investigation highlighted the importance of the benzyl moiety in enhancing antitumor activity, suggesting that modifications to this part of the molecule could lead to improved efficacy against resistant cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
